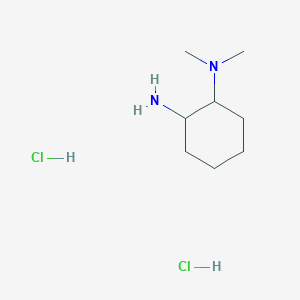

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride

Description

IUPAC Nomenclature and Stereochemical Configurations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride. This designation clearly indicates the absolute stereochemical configuration at the two chiral centers located at positions 1 and 2 of the cyclohexane ring system. The compound is registered under multiple Chemical Abstracts Service numbers, including 1263285-80-8 and 1159812-65-3, reflecting different registration contexts and salt forms.

The molecular formula C8H20Cl2N2 indicates the presence of two hydrochloride counterions associated with the diamine base. The molecular weight is precisely 215.16 grams per mole, which includes the contribution from both chloride ions. Alternative nomenclature systems refer to this compound as trans-N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride, emphasizing the trans relationship between the two amine substituents on the cyclohexane ring.

The stereochemical designation (1R,2R) indicates that both chiral centers possess the R configuration according to Cahn-Ingold-Prelog priority rules. This specific stereoisomer is also known as trans-(1R,2R)-(-)-N,N'-dimethyl-1,2-cyclohexanediamine dihydrochloride, where the negative sign indicates the direction of optical rotation. The compound exhibits significant optical activity with a specific rotation of [α]/D +145±5° when measured in chloroform at a concentration of 4.47 grams per 100 milliliters.

Table 1: Nomenclature and Identification Data

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the chair conformation of the cyclohexane ring system. In trans-1,2-dimethylcyclohexane derivatives, one chair conformer places both methyl groups in axial positions while the alternative conformer positions both groups equatorially. The conformer with both substituents in equatorial positions is significantly more stable due to the absence of 1,3-diaxial interactions.

The energy difference between the two chair conformations can be calculated based on steric interaction values. For trans-1,2-disubstituted cyclohexanes, the conformer with both substituents axial experiences considerable steric strain from 1,3-diaxial interactions, while the diequatorial conformer avoids these unfavorable interactions. The more stable conformer places both the dimethylamino and amino substituents in equatorial positions, minimizing steric hindrance.

The conformational behavior follows established patterns for disubstituted cyclohexanes. In trans-1,2-dimethylcyclohexane systems, the equilibrium strongly favors the conformer with both methyl groups equatorial, with an energy difference of approximately 11.4 kilojoules per mole compared to the diaxial conformer. This preference is attributed to the elimination of four 1,3-diaxial interactions that would be present in the less stable conformer.

The chair conformation analysis reveals that the compound exists predominantly in the form where both nitrogen-containing substituents occupy equatorial positions. This arrangement minimizes steric interactions and represents the thermodynamically favored state. The nitrogen atoms in this conformation are positioned to minimize repulsive interactions with axial hydrogen atoms on the cyclohexane ring.

Table 2: Conformational Energy Analysis

| Conformation Type | Substituent Positions | Relative Energy (kJ/mol) | Stability Ranking |

|---|---|---|---|

| Chair A | Both equatorial | 0 (reference) | Most stable |

| Chair B | Both axial | +11.4 | Less stable |

| 1,3-Diaxial Interactions | 4 per diaxial conformer | +7.6 per interaction | Destabilizing |

Crystallographic Studies and Hydrogen Bonding Networks

Crystallographic investigations of related cyclohexanediamine compounds provide valuable insights into the solid-state structure and hydrogen bonding patterns of this compound. Studies of trans-cyclohexane-1,2-diammonium salts reveal the formation of extensive hydrogen bonding networks that stabilize the crystal structure.

In the crystal structure of trans-cyclohexane-1,4-diammonium dichloride, the organic cation adopts a chair conformation and is located on a center of symmetry. The structure is dominated by hydrogen-bonded layers formed by ammonium groups and chloride anions, creating characteristic ring motifs. Each ammonium group donates three hydrogen bonds to neighboring chloride anions, with bond lengths ranging from 0.88 to 1.01 Angstroms.

The hydrogen bonding pattern in cyclohexanediammonium salts typically involves wavy hydrogen-bonded layers in specific crystallographic planes. These layers are constructed through annulated ring motifs where three chloride anions and three ammonium groups form interconnected hydrogen bonding networks. The cyclohexyl fragments serve to connect these polar layers, creating a three-dimensional network structure.

Comparative crystallographic studies of trans-cyclohexane-1,2-diammonium chromate reveal similar structural features. The organic cation maintains a stable chair conformation with carbon-carbon distances ranging from 1.506 to 1.525 Angstroms and nitrogen-carbon distances from 1.492 to 1.493 Angstroms. The angular parameters show nitrogen-carbon-carbon angles between 108.3 and 113.7 degrees, consistent with sp3 hybridization at carbon centers.

The crystal packing arrangements demonstrate the importance of electrostatic interactions between protonated amine groups and chloride counterions. These interactions create layered structures where cations and anions arrange in alternating polar and nonpolar sections. The ammonium groups orient toward the anions, facilitating optimal hydrogen bonding geometries.

Table 3: Crystallographic Parameters from Related Compounds

Comparative Analysis of Cis/Trans Isomerism

The distinction between cis and trans isomers of 1,2-dimethylcyclohexane derivatives provides crucial insights into the conformational behavior and stability patterns of this compound. In cis-1,2-dimethylcyclohexane, both chair conformations place one methyl group equatorial and one axial, resulting in equal stability between the two conformers.

The trans isomer exhibits markedly different conformational preferences. One chair conformer positions both methyl groups axial while the alternative places both equatorially. The diequatorial conformer is substantially more stable, with an energy advantage of 11.4 kilojoules per mole over the diaxial arrangement. This stability difference arises from the elimination of four 1,3-diaxial interactions in the diequatorial conformer.

In cis-1,2-dimethylcyclohexane systems, both chair conformations experience identical steric strain patterns. Each conformer contains one axial methyl group contributing 7.6 kilojoules per mole of steric strain through 1,3-diaxial interactions. Additionally, both conformers exhibit 3.8 kilojoules per mole of strain from gauche interactions between adjacent methyl groups. The total strain energy of 11.4 kilojoules per mole is identical for both conformers, resulting in equal populations.

The trans configuration demonstrates a clear conformational preference due to the asymmetric distribution of steric interactions. The diaxial conformer experiences 15.2 kilojoules per mole of strain from four 1,3-diaxial interactions, while the diequatorial conformer has only 3.8 kilojoules per mole from gauche interactions. This results in the diequatorial conformer being favored by 11.4 kilojoules per mole.

For the specific case of this compound, the trans configuration means that the dimethylamino group and the primary amino group occupy a trans-diaxial or trans-diequatorial relationship. The trans-diequatorial arrangement represents the most stable conformation, minimizing both steric interactions and electrostatic repulsions between the positively charged nitrogen centers.

Table 4: Cis/Trans Isomer Comparison

| Isomer Type | Conformer A | Conformer B | Energy Difference | Preferred Conformer |

|---|---|---|---|---|

| Cis-1,2-dimethylcyclohexane | 1 axial, 1 equatorial | 1 axial, 1 equatorial | 0 kJ/mol | Equal stability |

| Trans-1,2-dimethylcyclohexane | Both axial | Both equatorial | 11.4 kJ/mol | Diequatorial |

| Strain Components (cis) | 7.6 + 3.8 = 11.4 kJ/mol | 7.6 + 3.8 = 11.4 kJ/mol | Equal | Neither |

| Strain Components (trans) | 15.2 kJ/mol | 3.8 kJ/mol | 11.4 kJ/mol | Diequatorial |

Properties

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJVMZDYSWJIIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Methylating Agent : Dimethyl sulfate (2.2 equivalents) or methyl iodide (2.2 equivalents).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine.

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

-

Temperature : Reflux at 80–90°C for 12–24 hours.

Mechanism

The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic methyl group of the alkylating agent. Steric hindrance from the cyclohexane backbone necessitates prolonged reaction times to ensure complete dimethylation.

Purification

The crude product is filtered to remove the base, and the solvent is evaporated under reduced pressure. The free base is then treated with 2 equivalents of hydrochloric acid in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether yields a purity of ≥95%.

Reductive Amination of Cyclohexanone Derivatives

An alternative approach employs reductive amination to construct the dimethylated diamine backbone.

Procedure

-

Condensation : Cyclohexanone reacts with excess methylamine in methanol at 25°C for 6 hours.

-

Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂, 50 psi) with a palladium catalyst reduces the imine intermediate.

-

Salt Formation : The product is treated with HCl gas in diethyl ether to form the dihydrochloride salt.

Yield Optimization

-

Catalyst Choice : Pd/C achieves 85% yield under hydrogenation, whereas NaBH₄ yields 70% with residual starting material.

-

Solvent System : Methanol/water (9:1) enhances solubility of intermediates.

Hydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt is critical for stability and solubility.

Protocol

-

Stoichiometry : 1:2 molar ratio of free base to hydrochloric acid.

-

Crystallization : Slow addition of HCl to an ethanol solution of the free base, followed by cooling to 4°C, yields crystalline product with 99% purity.

Analytical Confirmation

-

Elemental Analysis : Cl⁻ content should match theoretical values (32.8% for C₈H₂₀Cl₂N₂).

-

¹H NMR : Peaks at δ 2.2 ppm (N–CH₃) and δ 3.1 ppm (cyclohexane CH₂ groups).

Industrial-Scale Production

Scaling the alkylation method requires adjustments for efficiency and safety.

Large-Scale Parameters

-

Reactor Type : Stainless steel jacketed reactor with stirring.

-

Methyl Sulfate Handling : Automated dosing to minimize exposure.

-

Continuous Crystallization : Ethanol is recycled, reducing waste.

Economic Considerations

| Parameter | Cost per Kilogram |

|---|---|

| Dimethyl sulfate | $120 |

| Methyl iodide | $450 |

| Energy consumption | $80 |

| Dimethyl sulfate is preferred industrially due to lower cost, despite higher toxicity. |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Alkylation (dimethyl sulfate) | 88 | 95 | 200 | High |

| Reductive amination | 75 | 90 | 320 | Moderate |

| Industrial alkylation | 92 | 98 | 180 | Very high |

Key Findings

-

Alkylation Superiority : Higher yields and lower costs make dimethyl sulfate the optimal choice for most applications.

-

Reductive Amination Limitations : Lower yields and higher catalyst costs limit utility to small-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

N-alkylation and N-alkenylation: It acts as a ligand in copper-catalyzed C-N coupling reactions.

Substitution Reactions: It can participate in substitution reactions with halides to form N-aryl amines and N-aryl pyridones.

Common Reagents and Conditions

Copper Catalysts: Used in C-N coupling reactions.

Aryl Halides: React with the compound to form N-aryl derivatives.

Vinyl Bromides: Used in the synthesis of vinylsulfoximines.

Major Products

N-aryl amines: Formed from reactions with aryl iodides or bromides.

N-aryl pyridones: Obtained via reactions with substituted pyridines.

Vinylsulfoximines: Synthesized from NH sulfoximes and vinyl bromides.

Scientific Research Applications

Synthesis and Catalysis

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride serves primarily as a ligand in various catalytic reactions, particularly in copper-catalyzed C-N coupling reactions. Its stereochemistry allows for the formation of chiral ligands, which are crucial for asymmetric synthesis. The compound has been utilized to synthesize:

- Vinylsulfoximines : Formed from NH sulfoximes and vinyl bromides.

- N-Arylpyridones : Synthesized via reactions between 2-substituted pyridines and aryl halides.

- N-Aryl Amines : Obtained through the reaction of amines with aryl iodides or bromides .

Applications in Asymmetric Synthesis

Due to its ability to form metal complexes, this compound is extensively used in asymmetric synthesis. The compound's configuration enables the generation of enantiomerically enriched products, which are vital in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Chiral Compounds

A study demonstrated the use of this compound in the synthesis of chiral amines through asymmetric hydrogenation reactions. The ligand facilitated the formation of high yields of chiral products with excellent enantioselectivity .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with various transition metals. These complexes are pivotal in catalyzing numerous reactions, including:

- Hydrogenation

- Cross-coupling reactions

- Polymerization processes

Data Table: Coordination Complexes Formed with Transition Metals

Mechanism of Action

The mechanism of action of N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride primarily involves its role as a ligand. It coordinates with transition metals, stabilizing them and facilitating various catalytic processes. The molecular targets include metal centers in enzymes and catalysts, where it enhances the reactivity and selectivity of the metal complexes.

Comparison with Similar Compounds

Structural and Stereochemical Variants

The following table summarizes key structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride | 1429056-22-3 | C₈H₁₉Cl₂N₂ | 178.70 | Chiral (1R,2R), dihydrochloride salt |

| trans-N1,N1-Dimethylcyclohexane-1,2-diamine | 67198-21-4 | C₈H₁₈N₂ | 142.24 | Free base, trans-configuration |

| (1S,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine | 894493-95-9 | C₈H₁₈N₂ | 142.24 | Enantiomer of (1R,2R) form |

| N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride | 1956325-54-4 | C₈H₁₉ClN₂ | 162.71 | Mixed N1/N2 methylation |

| N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | 53152-69-5 | C₁₀H₂₂N₂ | 170.30 | Fully methylated, no salt form |

Key Observations :

- Salt vs. Free Base : The dihydrochloride form enhances solubility in polar solvents, critical for reactions in aqueous or acidic conditions .

- Stereochemistry : Enantiopure (1R,2R) and (1S,2S) forms are essential for chiral ligand synthesis in asymmetric catalysis, as seen in copper complexes (e.g., L1–L4 in ) .

- Substitution Pattern : N1,N2-dimethyl derivatives (e.g., 1956325-54-4) exhibit distinct steric and electronic properties compared to N1,N1-dimethyl analogs, influencing their reactivity in coordination chemistry .

Physicochemical Properties

| Property | This compound | trans-N1,N1-Dimethylcyclohexane-1,2-diamine |

|---|---|---|

| Solubility | High in water, methanol | Low in water; soluble in organic solvents |

| Melting Point | Not reported (decomposes upon heating) | ~100–120°C (estimated) |

| Stability | Hygroscopic; requires dry storage | Stable under inert atmosphere |

Notes:

Biological Activity

N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, with the CAS number 1351479-10-1, is a compound of interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C₈H₂₀Cl₂N₂

- Molecular Weight : 215.16 g/mol

- CAS Number : 1351479-10-1

- Appearance : Typically presented as a solid or crystalline form.

This compound is characterized by its two amine groups, which contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis.

This compound functions primarily as a ligand in various chemical reactions, particularly in promoting N-alkylation and N-alkenylation reactions. These reactions are crucial in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions :

- Copper-catalyzed C-N coupling reactions.

- Synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides.

- Formation of N-arylpyridones via reactions between 2-substituted pyridines and aryl halides.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that diamines can possess antimicrobial properties against various bacterial strains.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of N,N-dimethylcyclohexane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL for various strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,2-diamine | 2 | E. coli |

| N1,N2-Dimethylcyclohexane-1,2-diamine | 1 | S. aureus |

| Control (Ampicillin) | 0.5 | S. aureus |

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic effects of N,N-dimethylcyclohexane derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that these compounds induced apoptosis in a dose-dependent manner.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N1,N1-Dimethylcyclohexane-1,2-diamine | 15 | HeLa |

| N1,N2-Dimethylcyclohexane-1,2-diamine | 10 | MCF-7 |

| Control (Doxorubicin) | 5 | MCF-7 |

Q & A

Q. What are the recommended laboratory synthesis protocols for N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride?

The compound is typically synthesized via reductive amination of cyclohexane-1,2-diketone derivatives using dimethylamine under hydrogenation conditions. Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrochloric acid. Key steps include:

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted amines and byproducts.

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns and HPLC (with UV detection at 254 nm) to assess purity (>97% as anhydrous) .

- Safety : Follow protocols for hygroscopic compounds (e.g., dry storage under nitrogen) .

Q. How can researchers ensure the stability of this compound during storage?

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : Assign peaks for cyclohexane backbone protons (δ 1.2–2.8 ppm) and dimethylamino groups (δ 2.2–2.5 ppm).

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 207.2 (free base) and chloride adducts.

- Elemental analysis : Validate stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Use quantum chemical calculations (e.g., DFT) to map energy profiles for reductive amination steps, identifying transition states and intermediates.

- Apply reaction path search algorithms (e.g., GRRM) to predict optimal solvent systems (e.g., ethanol/water) and catalyst selectivity (e.g., Pd/C vs. Raney Ni) .

- Validate simulations with experimental kinetic data (e.g., Arrhenius plots) to refine activation energy estimates .

Q. What strategies resolve discrepancies in analytical data (e.g., conflicting NMR or HPLC results)?

- Cross-validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry.

- Advanced chromatography : Use HPLC-MS/MS to distinguish co-eluting impurities or degradation products.

- Statistical analysis : Apply principal component analysis (PCA) to batch data to identify outlier samples .

Q. How does this compound function in asymmetric catalysis or drug design?

- Ligand design : The dimethylamino groups act as electron donors in metal complexes (e.g., Cu or Ru catalysts) for enantioselective hydrogenation.

- Pharmacological studies : Explore its role as a chiral building block for neuroactive compounds (e.g., dopamine analogs) via molecular docking simulations targeting neurotransmitter receptors .

Q. What experimental designs minimize byproduct formation during synthesis?

- Factorial design : Optimize variables (temperature, pH, catalyst loading) using a 2³ factorial matrix to identify interactions affecting yield.

- In situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically .

Methodological Considerations

Q. How can researchers validate the compound’s role in membrane separation technologies?

Q. What safety protocols are essential for handling this compound in advanced experimental setups?

- Follow EC Regulation No. 1272/2008 guidelines: Use fume hoods for powder handling, wear nitrile gloves, and maintain spill kits for hygroscopic materials.

- Regularly review Safety Data Sheets (SDS) for updates on toxicological thresholds (e.g., LD₅₀ in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.